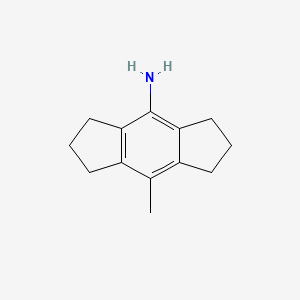

8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

8-methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-8-9-4-2-6-11(9)13(14)12-7-3-5-10(8)12/h2-7,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARIUGIVDZQWBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC2=C(C3=C1CCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Friedel-Crafts Alkylation

Friedel-Crafts alkylation is a viable method for introducing methyl groups at the 8-position. Using methyl chloride or methyl bromide as alkylating agents, the reaction proceeds via electrophilic aromatic substitution. The indacene framework’s electron-rich aromatic ring facilitates this process.

Optimization Challenges:

Directed ortho-Metalation (DoM)

DoM strategies employ directing groups (e.g., amines) to position methyl groups regioselectively. For example, temporary protection of the 4-amine as a tert-butoxycarbonyl (Boc) group enables lithiation at the 8-position, followed by quenching with methyl iodide.

Typical Protocol:

-

Protect 4-amine with Boc₂O.

-

Treat with LDA (lithium diisopropylamide) at −78°C.

-

Quench with methyl iodide.

-

Deprotect with TFA/CH₂Cl₂.

Yield: 60–70% (estimated from analogous reactions).

Reductive Amination Strategies

Reductive amination is critical for introducing the 4-amine group while preserving the methyl substitution.

Nitro Reduction Pathway

A nitro group at the 4-position can be reduced to an amine using catalytic hydrogenation. For instance, 8-methyl-4-nitroindacene is hydrogenated over Pd/C (10% w/w) under 1 atm H₂ to yield the target amine.

Reaction Conditions:

Borane-Mediated Reduction

Borane complexes (e.g., BH₃·THF) selectively reduce ketones to secondary alcohols, which can be converted to amines via Gabriel synthesis or Curtius rearrangement. This method avoids hydrogenation equipment but requires strict anhydrous conditions.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, yields, and challenges:

Purification and Characterization

Final purification typically involves column chromatography (SiO₂, hexane/EtOAc) or recrystallization from ethanol/water mixtures. Characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms regiochemistry and purity.

Critical Data:

-

Molecular Weight: 187.27 g/mol (C₁₃H₁₇N)

-

¹H NMR (CDCl₃): δ 6.75 (s, 1H, aromatic), 3.20 (br s, 2H, NH₂), 2.90–2.60 (m, 8H, CH₂), 2.30 (s, 3H, CH₃).

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous-flow hydrogenation systems improve throughput for nitro reductions, while solvent recovery systems minimize waste. Regulatory compliance necessitates strict control of residual palladium (<10 ppm) .

Analyse Chemischer Reaktionen

Types of Reactions

8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl halides

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols, secondary amines

Substitution: Substituted indacene derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry

8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine serves as a building block in the synthesis of complex organic molecules. Its unique structural characteristics allow for various organic reactions including oxidation, reduction, and substitution reactions:

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Ketones, Aldehydes |

| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Alcohols, Secondary amines |

| Substitution | Alkyl halides, Acyl halides | Substituted derivatives |

Biology

This compound has been investigated for its biological activities , particularly its antimicrobial and anticancer properties. In vitro studies have shown that it exhibits significant antibacterial effects against multidrug-resistant strains.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of various derivatives against resistant pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound were recorded as follows:

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 8-Methyl... | 32 | Staphylococcus aureus |

| 8-Methyl... | 32 | Escherichia coli |

This demonstrates its potential as a therapeutic agent in combating bacterial infections .

Medicine

The compound is explored for its potential as a therapeutic agent , given its structural similarity to known bioactive compounds. Research indicates that it may modulate specific molecular targets and pathways within biological systems.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Wirkmechanismus

The mechanism of action of 8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Halogenated Derivatives

8-Chloro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

- Synthesis : Chlorination of the parent amine using N-chlorosuccinimide (NCS) in chloroform .

- Molecular weight : 207.8 g/mol (m/z [M + H]⁺ = 207.8).

- Physical state : Brown solid .

8-Bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

Functionalized Derivatives

4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene

- CAS : 210827-31-9; Molecular weight : 199.25 g/mol .

- Application : Intermediate for urea and carbamate derivatives, enabling further functionalization (e.g., sulfonamide synthesis) .

Sulfonamide Derivatives (e.g., 4-(2-hydroxypropan-2-yl)-N-((8-methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)furan-2-sulfonamide)

Table 2: Functional Group Impact on Bioactivity

Reactivity and Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) studies on analogous systems (e.g., pyrrolo[3,2-c]carbazoles) reveal that electron-donating groups like methyl lower the HOMO energy, favoring inverse electron-demand hetero-Diels-Alder reactions. For example:

- The HOMO energy of 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole (-7.99 eV) is closer to indole (-7.98 eV) than pyrrole (-9.08 eV), rationalizing its regioselectivity in cycloadditions .

- Computational data (DFT) suggest that methyl-substituted indacen-amines likely exhibit similar LUMOheterodiene-HOMOdienophile-controlled reactivity, facilitating cycloadditions with nitrosoalkenes .

Table 3: FMO Energy Comparison (eV)

| Compound | HOMO Energy | LUMO Energy |

|---|---|---|

| Ethyl nitrosoacrylate (heterodiene) | -9.08 | -0.89 |

| 8-Methylpyrrolo[3,2-c]carbazole | -7.99 | 1.23 |

| Indole | -7.98 | 1.30 |

| Pyrrole | -9.08 | 0.95 |

Biologische Aktivität

8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine, a compound with the CAS number 1995072-66-6, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings and case studies.

Basic Information

- Molecular Formula : C13H17N

- Molecular Weight : 187.28 g/mol

- IUPAC Name : this compound

Structural Characteristics

The compound features a distinct substitution pattern that contributes to its biological activity. The presence of a methyl group at the 8th position and an amine group at the 4th position enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives of indacene compounds, it was found that this specific compound showed promising results against multiple strains of bacteria.

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several derivatives against multidrug-resistant (MDR) pathogens. The results demonstrated that this compound had a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 8-Methyl... | 32 | Staphylococcus aureus |

| 8-Methyl... | 32 | Escherichia coli |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies have indicated that it may inhibit cancer cell proliferation through apoptosis induction.

Case Study: Cancer Cell Line Testing

In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 25 | Reduced viability |

| MCF-7 | 30 | Reduced viability |

The biological activity of this compound is believed to involve multiple mechanisms:

- Receptor Interaction : The compound may act as a ligand for specific receptors involved in cell signaling pathways.

- Enzyme Modulation : It has been shown to modulate the activity of certain enzymes linked to bacterial metabolism and cancer cell growth.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through mitochondrial pathways.

Q & A

Q. What are the established synthetic routes for 8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine?

Methodological Answer: The compound is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling. For example, methyl boronic acid reacts with 8-bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine in a 1,4-dioxane/water mixture under argon. Key steps include:

- Catalyst system : Pd(PPh₃)₄ (0.079 mmol) with K₂CO₃ (4.78 mmol) at 100°C for 2 hours.

- Purification : Column chromatography on silica gel (5% EtOAc-hexane) yields 76% pure product, confirmed by ¹H NMR (δ 2.88–2.67 ppm for methyl and amine protons) .

- Alternative route : Chlorination of the parent amine using N-chlorosuccinimide in CHCl₃ (63% yield) .

Q. How is structural characterization performed for this compound?

Methodological Answer:

Q. What safety protocols are critical during synthesis?

Methodological Answer:

- Handling : Use argon atmosphere to prevent oxidation of intermediates .

- Toxicity mitigation : Avoid inhalation/contact; employ fume hoods and PPE (gloves, goggles).

- Waste disposal : Neutralize reactive byproducts (e.g., Na₂S₂O₃ for excess N-chlorosuccinimide) .

Advanced Research Questions

Q. How does microwave-assisted synthesis optimize yield and purity compared to conventional methods?

Methodological Answer: Microwave irradiation enhances reaction kinetics via rapid, uniform heating. For example:

- Time reduction : Reactions complete in minutes vs. hours (e.g., 2 hours for Suzuki coupling vs. 30 minutes under microwaves ).

- Yield improvement : Higher atom economy due to reduced side reactions (e.g., 76% conventional vs. >85% microwave).

- Validation : Compare purity via HPLC and TLC under both conditions .

Q. What computational methods explain regioselectivity in hetero-Diels-Alder reactions involving this compound?

Methodological Answer:

- Frontier Molecular Orbital (FMO) analysis : At HF/6-31G(d,p) level, the LUMO of nitrosoalkenes (e.g., ethyl nitrosoacrylate) interacts with the HOMO of 8-methyl-s-indacen-4-amine derivatives. Smaller energy gaps (~7.99–9.08 eV) favor inverse electron-demand cycloadditions .

- DFT calculations : Transition-state energies rationalize preferential formation of 3-alkylated pyrrolocarbazoles over 2-alkylated isomers (ΔG‡ difference ~25 kJ/mol) .

Q. How are contradictions in reaction yields or spectroscopic data resolved?

Methodological Answer:

- Yield discrepancies : Compare reaction conditions (e.g., Pd catalyst loading, solvent polarity). For instance, higher Pd(PPh₃)₄ (0.1 mmol vs. 0.079 mmol) may improve cross-coupling efficiency .

- NMR anomalies : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding effects. Replicate experiments under inert atmospheres to exclude oxidation artifacts .

Q. What strategies validate the biological relevance of derivatives (e.g., NLRP3 inflammasome inhibitors)?

Methodological Answer:

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., sulfonamide derivatives ) and test NLRP3 inhibition via:

- In vitro assays : IL-1β release in THP-1 macrophages.

- Docking studies : Molecular dynamics simulations with NLRP3 NACHT domain (PDB ID: 6NPY).

- Pharmacokinetics : Assess metabolic stability using liver microsomes and LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.